![molecular formula C17H20N6O2 B2626998 Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-57-1](/img/structure/B2626998.png)
Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a complex organic molecule with potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of NH-pyrazole carbonic acids as a key intermediate . The process demonstrates the efficacy of introducing different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydropyrazolo[1,5-a]pyrazine core . The structure allows for the introduction of different substituents in various positions of the pyrazole and/or piperazine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is a key aspect of the synthesis .Applications De Recherche Scientifique
Antiviral Activity
Pyrazolo[3,4-b]pyridines have garnered attention as potential antiviral agents. For instance, researchers have discovered derivatives that inhibit the hepatitis B virus (HBV) core protein conformational modulator (CpAM) . These compounds effectively suppress a wide range of nucleoside-resistant HBV variants .
Medicinal Chemistry
Due to their structural similarity to purine bases (adenine and guanine), pyrazolo[3,4-b]pyridines have intrigued medicinal chemists. Over 300,000 structures of these compounds have been described, with applications ranging from cancer therapy to neurological disorders .
HBV Inhibition in Animal Models
In an HBV AAV mouse model, a lead compound (designated as “45”) demonstrated oral efficacy in inhibiting HBV DNA viral load. This finding highlights the potential of pyrazolo[3,4-b]pyridines as therapeutic agents against HBV .
Cytotoxic Activity
Researchers have explored the cytotoxic effects of pyrazolo[3,4-b]pyridines against various cancer cell lines. Some derivatives exhibited superior cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values in the nanomolar range. Notably, their activity compared favorably to the standard drug sorafenib .
Biological Targets
These compounds have been investigated for their interactions with various biological targets. Their unique substitution patterns at positions N1, C3, C4, C5, and C6 play a crucial role in determining their biological activity .
Synthetic Methods
Researchers have employed diverse synthetic routes to access pyrazolo[3,4-b]pyridines. These methods include starting from preformed pyrazoles or pyridines and modifying them to yield the desired compounds .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(pyrazine-2-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-16(14-11-13-3-1-2-6-23(13)20-14)21-7-9-22(10-8-21)17(25)15-12-18-4-5-19-15/h4-5,11-12H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLCKGLVZTEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NC=CN=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

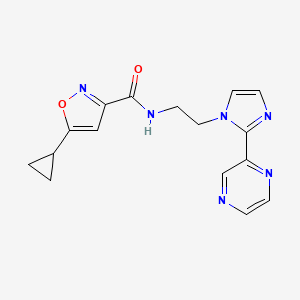
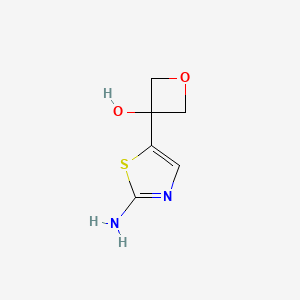
![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)
![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2626923.png)
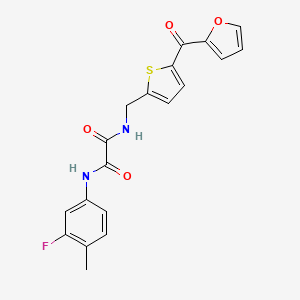
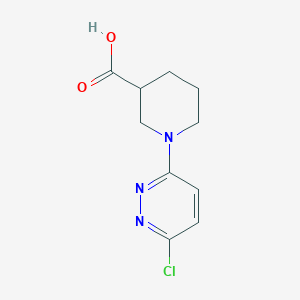
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
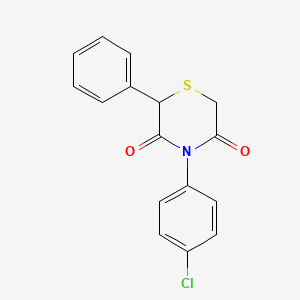
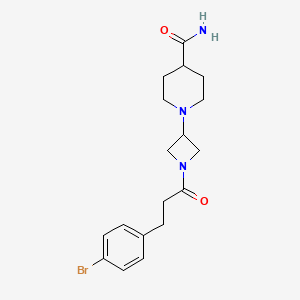
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)

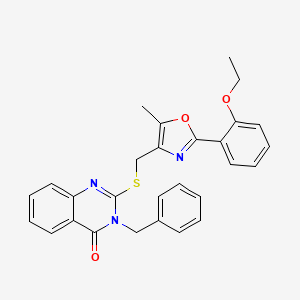
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)